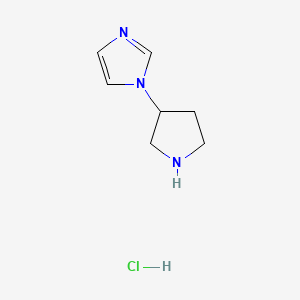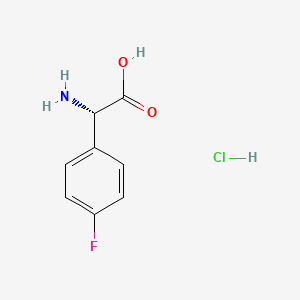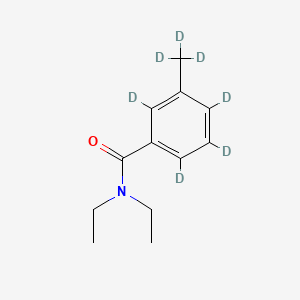
DEET-d7
Übersicht
Beschreibung
N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 is a deuterated derivative of N,N-diethyl-3-methylbenzamide, commonly known as DEET. This compound is characterized by the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. The presence of deuterium atoms can significantly alter the physical and chemical properties of the compound, making it valuable for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 has several scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic labeling.
Biology: Employed in metabolic studies to investigate the effects of deuterium substitution on biological processes.
Medicine: Potential use in drug development and pharmacokinetic studies to understand the behavior of deuterated compounds in the body.
Industry: Utilized in the development of advanced materials and chemical processes where deuterium labeling is required.
Wirkmechanismus
Target of Action
DEET-d7, also known as 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide, is a deuterium-labeled variant of DEET . The primary targets of this compound are insect odorant receptors . These receptors play a crucial role in the detection of odors by insects, and their inhibition by this compound results in the repelling of biting pests such as mosquitoes and ticks .
Mode of Action
This compound interacts with its targets, the insect odorant receptors, by blocking the electrophysiological responses of olfactory sensory neurons to attractive odors . This interaction results in changes in the behavior of the insects, making them less likely to bite humans .
Biochemical Pathways
This compound affects several biochemical pathways. It has been suggested that this compound can affect sodium and potassium channels, as well as the octopaminergic pathway . Additionally, this compound can block the Kv2 potassium channel (delayed rectifier type) at micromolar concentrations .
Pharmacokinetics
It is known that the incorporation of deuterium into drug molecules can affect their pharmacokinetic and metabolic profiles
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of normal olfactory function in insects. By blocking the electrophysiological responses of olfactory sensory neurons, this compound inhibits the insects’ ability to detect attractive odors, thereby repelling them . In addition, this compound’s potential effects on sodium and potassium channels could lead to further disruptions in the normal functioning of insect neurons .
Action Environment
This compound enters the environment through various routes, including direct entry into the air during spraying, indirect entry into surface water through wastewater treatment plant (WTTP) emissions due to washing of skin and clothes, or through over-spraying of soil and application of treated sewage to amend soil . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the action, efficacy, and stability of this compound .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide are yet to be fully explored. It is known that DEET, the parent compound, interacts with olfactory and gustatory mechanisms in insects, leading to central nervous system impairment . It is plausible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have similar interactions.
Cellular Effects
The cellular effects of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide are not well-documented. Deet has been shown to have significant effects on disease-carrying insect vectors . It is possible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have similar effects on cellular processes.
Molecular Mechanism
The molecular mechanism of action of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide is not well-understood. Deet is known to act through olfactory and gustatory mechanisms and cause central nervous system impairment in insects . It is possible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have a similar mechanism of action.
Temporal Effects in Laboratory Settings
The temporal effects of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide in laboratory settings are not well-documented. Deet is known for its low toxicity and longer stability compared to other insecticides . It is plausible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may exhibit similar characteristics.
Dosage Effects in Animal Models
The effects of different dosages of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide in animal models are not well-documented. Deet has been deemed safe and effective in humans with direct skin application . It is possible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have similar dosage effects.
Metabolic Pathways
The metabolic pathways involving 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide are not well-understood. Deet metabolites have been detected in human urine , suggesting that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may also be metabolized in the body.
Transport and Distribution
The transport and distribution of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide within cells and tissues are not well-documented. Deet is known to be widely distributed in the environment . It is plausible that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may have similar distribution characteristics.
Subcellular Localization
The subcellular localization of 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide is not well-understood. Deet is known to interact with olfactory and gustatory mechanisms in insects , suggesting that 2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide may also interact with specific subcellular compartments.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 typically involves the deuteration of N,N-diethyl-3-methylbenzamide. This process can be achieved through catalytic hydrogen-deuterium exchange reactions under specific conditions. The reaction may involve the use of deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), to facilitate the exchange of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into deuterated amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various deuterated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under controlled conditions.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include deuterated carboxylic acids, amines, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-diethyl-3-methylbenzamide (DEET): The non-deuterated parent compound, widely used as an insect repellent.
N,N-diethyl-2,4,5,6-tetradeuterio-3-trideuteriomethylbenzamide: Another deuterated derivative with similar properties.
Uniqueness
N,N-Diethyl-3-methyl-d3-benzamide-2,4,5,6-d4 is unique due to its specific deuterium labeling pattern, which can provide distinct advantages in scientific research, such as enhanced stability and altered reactivity compared to non-deuterated analogs.
Eigenschaften
IUPAC Name |
2,3,4,6-tetradeuterio-N,N-diethyl-5-(trideuteriomethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-8-6-7-10(3)9-11/h6-9H,4-5H2,1-3H3/i3D3,6D,7D,8D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOXZBCLCQITDF-DOVYFNGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)N(CC)CC)[2H])C([2H])([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701010011 | |
| Record name | DEET-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701010011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219799-37-7 | |
| Record name | DEET-d7 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701010011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


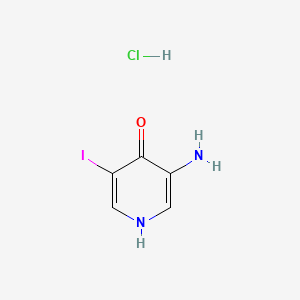
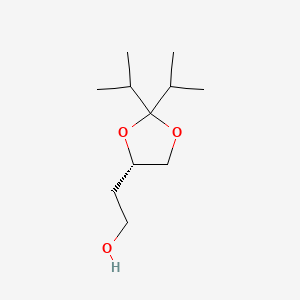

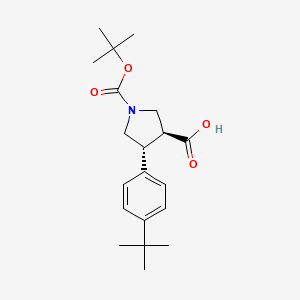
![9-Azatricyclo[3.3.1.0~2,4~]nonane](/img/structure/B596092.png)
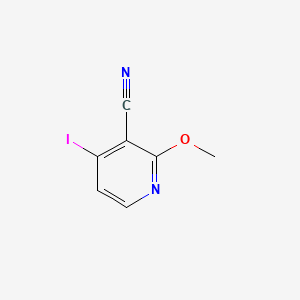
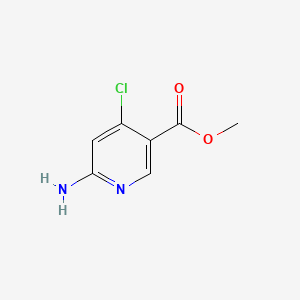
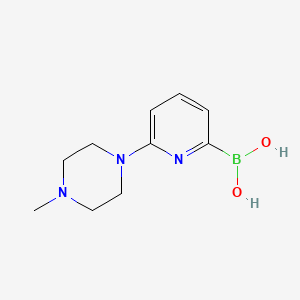
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-N-(4-(9-phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine](/img/structure/B596099.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)furo[2,3-b]pyridine](/img/structure/B596101.png)
